molecular formula C10H12FN5 B7355584 4-[(3S)-3-fluoropyrrolidin-1-yl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

4-[(3S)-3-fluoropyrrolidin-1-yl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B7355584
M. Wt: 221.23 g/mol
InChI Key: BSLCFJIGDNVCNM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3S)-3-fluoropyrrolidin-1-yl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[(3S)-3-fluoropyrrolidin-1-yl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific receptors in the brain. It has been found to modulate the activity of the nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and attention. Additionally, it has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various experimental models. It has been found to have anxiolytic and sedative effects in animal models, as well as cognitive-enhancing effects in various behavioral tasks. Additionally, it has been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(3S)-3-fluoropyrrolidin-1-yl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidine in lab experiments is its specificity for certain receptors in the brain, which allows for precise modulation of neuronal activity. Additionally, it has a relatively low toxicity profile, which makes it a suitable compound for in vivo experiments. However, one limitation of using this compound is its relatively high cost and limited availability, which may restrict its use in certain research settings.

Future Directions

There are several future directions for research on 4-[(3S)-3-fluoropyrrolidin-1-yl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. One area of research is the development of more efficient and cost-effective synthesis methods for this compound, which would enable its wider use in scientific research. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential therapeutic applications in various diseases. Finally, there is a need for more extensive safety and toxicity studies to ensure the safe use of this compound in both animal and human research.
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential applications in various fields. Its specificity for certain receptors in the brain, low toxicity profile, and potential therapeutic applications make it a valuable tool for researchers. Further studies are needed to fully elucidate its mechanisms of action and potential applications, and to ensure its safe use in both animal and human research.

Synthesis Methods

The synthesis method of 4-[(3S)-3-fluoropyrrolidin-1-yl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidine involves the reaction of 3-fluoropyrrolidine with 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of a suitable base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

The compound 4-[(3S)-3-fluoropyrrolidin-1-yl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidine has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been found to have potential as a therapeutic agent for the treatment of diseases such as Alzheimer's, Parkinson's, and epilepsy. Additionally, it has been studied for its potential use as a tool in neuroscience research due to its ability to modulate specific receptors in the brain.

properties

IUPAC Name

4-[(3S)-3-fluoropyrrolidin-1-yl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5/c1-6-13-9-8(4-12-15-9)10(14-6)16-3-2-7(11)5-16/h4,7H,2-3,5H2,1H3,(H,12,13,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLCFJIGDNVCNM-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2)C(=N1)N3CCC(C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=NN2)C(=N1)N3CC[C@@H](C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.